5-Methyl-1H-indazole-3-carbonyl chloride
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Overview
Description
5-Methyl-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-indazole-3-carbonyl chloride typically involves the chlorination of 5-Methyl-1H-indazole-3-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as the chlorinating agents. The reaction is conducted under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Methyl-1H-indazole-3-carboxylic acid.
Condensation reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Condensation reactions: Often performed in the presence of a base or acid catalyst.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Imides: Formed by condensation with amines.
Scientific Research Applications
5-Methyl-1H-indazole-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-indazole-3-carbonyl chloride is primarily related to its reactivity as a carbonyl chloride. It can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indazole-3-carbonyl chloride
- 5-Fluoro-1H-indazole-3-carbonyl chloride
- 5-Chloro-1H-indazole-3-carbonyl chloride
Uniqueness
5-Methyl-1H-indazole-3-carbonyl chloride is unique due to the presence of the methyl group at the 5-position of the indazole ring. This structural feature can influence its reactivity and biological activity compared to other indazole derivatives. The methyl group can affect the compound’s electronic properties and steric interactions, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
5-methyl-1H-indazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-3-7-6(4-5)8(9(10)13)12-11-7/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIMJZVKZBBRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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